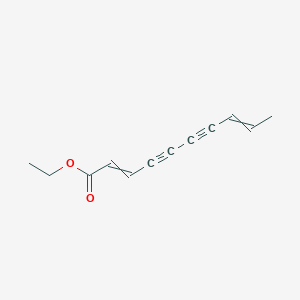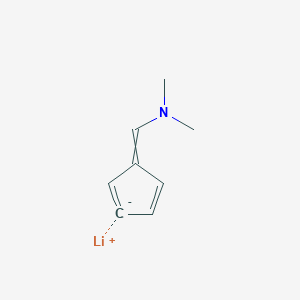
1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone is a unique organosulfur compound characterized by its three sulfur atoms and six oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone typically involves the reaction of sulfur-containing precursors with oxidizing agents. Common synthetic routes include:
Oxidation of Trithiane: Trithiane can be oxidized using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield the desired compound.
Cyclization Reactions: Cyclization of linear sulfur-containing precursors in the presence of catalysts can also lead to the formation of the trithionane ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state sulfur compounds.
Reduction: Reduction reactions can convert the compound back to its lower oxidation state precursors.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts for cyclization reactions.
Major Products:
Oxidation Products: Higher oxidation state sulfur compounds.
Reduction Products: Lower oxidation state sulfur compounds.
Substitution Products: Various sulfur-containing derivatives.
Scientific Research Applications
1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s unique ring structure allows it to engage in specific binding interactions, contributing to its biological and chemical activity.
Comparison with Similar Compounds
Trithiane: A related compound with a similar sulfur ring structure but different oxidation state.
Sulfur Hexafluoride: Another sulfur-containing compound with distinct chemical properties.
Dithiane: A compound with two sulfur atoms in a ring structure, used for comparison in reactivity studies.
Uniqueness: 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone is unique due to its specific oxidation state and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
110509-50-7 |
|---|---|
Molecular Formula |
C6H12O6S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,4,7-trithionane 1,1,4,4,7,7-hexaoxide |
InChI |
InChI=1S/C6H12O6S3/c7-13(8)1-2-14(9,10)5-6-15(11,12)4-3-13/h1-6H2 |
InChI Key |
FLALQTPUDTZIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


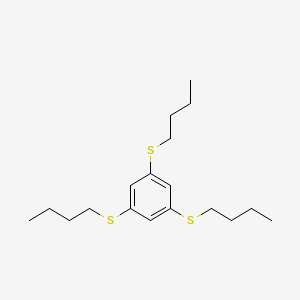
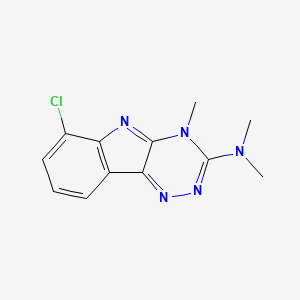
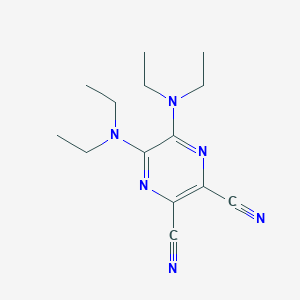
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
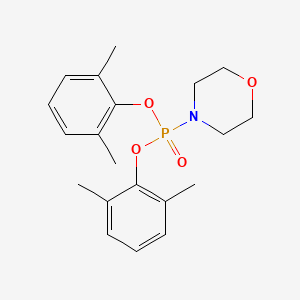
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
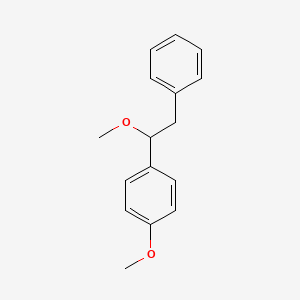
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
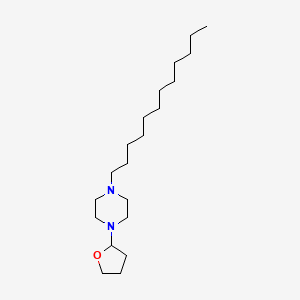

![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
